2,3-dihydroxypentanoic acid

Catalog No.
S6876855
CAS No.
26386-47-0
M.F
C5H10O4
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-dihydroxypentanoic acid

CAS Number

26386-47-0

Product Name

2,3-dihydroxypentanoic acid

IUPAC Name

2,3-dihydroxypentanoic acid

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9/h3-4,6-7H,2H2,1H3,(H,8,9)

InChI Key

CJXCLBPFKGZXJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)O)O)O

Occurrence and Basic Properties

2,3-Dihydroxypentanoic acid (DHVA) is a member of the class of organic compounds known as hydroxy fatty acids. These fatty acids have a hydrocarbon chain with one or more hydroxyl groups (OH) attached. DHVA specifically has two hydroxyl groups on a five-carbon chain. While its natural abundance and origin are not fully understood, DHVA has been identified in extracts from purple carrots []. It's likely derived from the hydroxylation of more common hydroxyvaleric acids, such as 2-hydroxyvaleric acid (an algal metabolite) or 3-hydroxyvaleric acid (a ketone body produced in the liver) [].

Potential Roles and Future Research

  • Metabolism: As a hydroxy fatty acid, DHVA might play a role in cellular metabolism. Hydroxy fatty acids can be intermediates in the breakdown of other molecules or serve as signaling molecules within cells [].
  • Plant Physiology: The presence of DHVA in purple carrots suggests a potential role in plant pigment formation or other physiological processes in colored vegetables. Further research is needed to investigate this possibility [].

Overall, DHVA remains a relatively understudied molecule. Future scientific research could focus on:

  • Biosynthesis: Determining the enzymatic pathways and cellular processes responsible for DHVA production [].
  • Physiological Significance: Elucidating the specific functions of DHVA in various organisms, particularly its potential roles in plant physiology and metabolism [, ].

2,3-Dihydroxypentanoic acid is a dihydroxy derivative of pentanoic acid, characterized by the presence of two hydroxyl groups located at the second and third carbon atoms of the pentanoic acid chain. This compound is a short-chain fatty acid, which can be synthesized or derived from various biological processes. Its molecular formula is C5H10O4, and it features a distinct structure that influences its chemical properties and biological activities.

Typical for alcohols and carboxylic acids:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in various chemical applications.
  • Dehydration: Under specific conditions, 2,3-dihydroxypentanoic acid can undergo dehydration to yield unsaturated compounds.
  • Reduction: The compound can be reduced to yield alcohol derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, sulfuric acid for dehydration, and lithium aluminum hydride for reduction.

Research indicates that 2,3-dihydroxypentanoic acid exhibits various biological activities. It may play a role in metabolic pathways as a substrate or inhibitor in enzyme-catalyzed reactions. Its hydroxyl groups allow for hydrogen bonding, which enhances its interaction with biological macromolecules such as proteins and nucleic acids. This interaction could potentially influence cellular signaling pathways and metabolic processes.

Synthesis of 2,3-dihydroxypentanoic acid can be achieved through several methods:

  • Hydroxylation of Pentanoic Acid: This method involves the addition of hydroxyl groups to pentanoic acid using hydroxylating agents like peracids or through catalytic methods involving transition metals.
  • Biological Synthesis: Certain microorganisms can produce this compound through fermentation processes involving the metabolism of fatty acids.
  • Chemical Modification: Starting from simpler precursors such as 3-hydroxypentanoic acid, chemical modifications can introduce additional hydroxyl groups under controlled conditions.

2,3-Dihydroxypentanoic acid has several notable applications:

  • Biochemical Research: Used as a biochemical probe to study metabolic pathways and enzyme interactions.
  • Pharmaceutical Industry: Investigated for potential therapeutic applications due to its biological activity.
  • Food Industry: May serve as a flavoring agent or preservative due to its organic acid properties.
  • Cosmetics: Utilized in formulations for its moisturizing properties.

Studies focusing on 2,3-dihydroxypentanoic acid's interactions with enzymes have revealed that it may act as an inhibitor or modulator of specific metabolic enzymes. The presence of hydroxyl groups allows it to engage in hydrogen bonding with active sites on enzymes, potentially altering their activity and influencing metabolic flux within cells. Further research is necessary to elucidate the specific mechanisms of action and interactions with other biomolecules.

Several compounds share structural similarities with 2,3-dihydroxypentanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Hydroxypentanoic AcidC5H10O3Contains one hydroxyl group; involved in energy metabolism.
2-Amino-3-hydroxypentanoic AcidC5H11NO3Contains an amino group; plays a role in protein synthesis.
4-Hydroxybutyric AcidC4H8O3A four-carbon analog; known for its neuroprotective effects.
2-Hydroxybutyric AcidC4H8O3Similar structure; involved in various metabolic processes.
3-Hydroxyvaleric AcidC5H10O3Related to ketone bodies; significant in energy production.

Uniqueness

The uniqueness of 2,3-dihydroxypentanoic acid lies in its dual hydroxyl functional groups that provide distinct chemical reactivity compared to other similar compounds. This structural feature enhances its potential interactions within biological systems and offers unique pathways for synthetic applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

134.05790880 g/mol

Monoisotopic Mass

134.05790880 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-26-2023

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